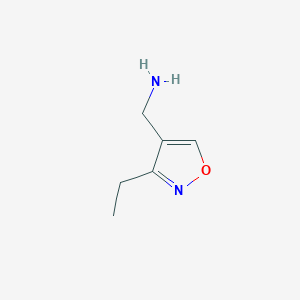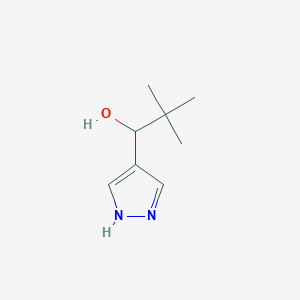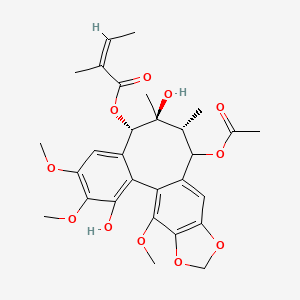
SchizanrinG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SchizanrinG, also known as Schisandrin, is a bioactive compound found in the fruit of the Schisandra chinensis plant. This compound is part of a group of lignans, which are known for their diverse pharmacological properties. This compound has been extensively studied for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SchizanrinG involves several steps, including the extraction of the compound from the Schisandra chinensis plant. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the Schisandra chinensis plant. The process includes harvesting the fruit, drying it, and then using solvents to extract the bioactive compounds. The extracted compounds are then purified and concentrated to obtain this compound .
化学反应分析
Types of Reactions
SchizanrinG undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that exhibit enhanced pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
SchizanrinG has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, this compound is researched for its effects on cellular processes and its potential as an antioxidant .
In medicine, this compound is studied for its potential therapeutic applications, including its use in treating liver diseases, neurodegenerative disorders, and immune system modulation. The compound’s anti-aging and antioxidant properties make it a promising candidate for developing new drugs .
In the industry, this compound is used in the production of dietary supplements and cosmetics due to its beneficial effects on skin health and overall well-being .
作用机制
The mechanism of action of SchizanrinG involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cellular metabolism . This compound’s antioxidant properties help protect cells from damage caused by free radicals, while its anti-inflammatory effects reduce inflammation and promote healing .
相似化合物的比较
SchizanrinG is unique compared to other similar compounds due to its diverse pharmacological properties. Similar compounds include Schisandrin A, Schisandrin B, and Schisandrin C. These compounds share similar chemical structures but differ in their specific pharmacological effects .
Schisandrin A: Known for its neuroprotective and anti-inflammatory properties.
Schisandrin B: Exhibits strong antioxidant and hepatoprotective effects.
Schisandrin C: Studied for its potential anti-cancer properties.
This compound stands out due to its broad range of effects, making it a versatile compound for various therapeutic applications .
属性
分子式 |
C29H34O11 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC 名称 |
[(8S,9S,10R)-11-acetyloxy-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H34O11/c1-9-13(2)28(32)40-27-17-11-18(34-6)24(35-7)22(31)20(17)21-16(10-19-25(26(21)36-8)38-12-37-19)23(39-15(4)30)14(3)29(27,5)33/h9-11,14,23,27,31,33H,12H2,1-8H3/b13-9-/t14-,23?,27+,29+/m1/s1 |
InChI 键 |
ZHZVNQFAMMCAJH-CIDWXPHASA-N |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@H]([C@]1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |
规范 SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


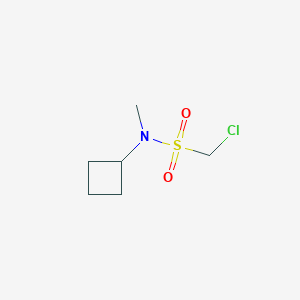
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)

![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)

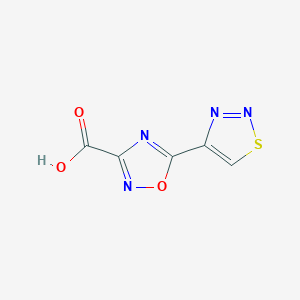
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)
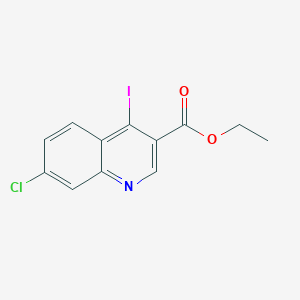
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)

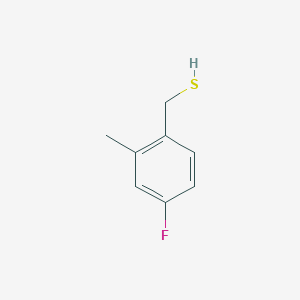
![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
